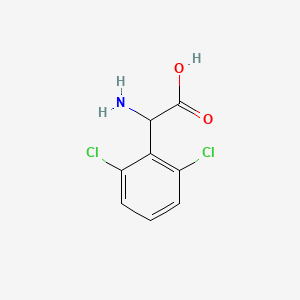

2-amino-2-(2,6-dichlorophenyl)acetic Acid

Description

Contextualizing 2-Amino-2-(2,6-dichlorophenyl)acetic Acid within Unnatural Amino Acid Research

Unnatural amino acids (UAAs), which are not found among the 20 common protein-coding amino acids, are pivotal in advancing our understanding of biological processes and in the development of novel therapeutics. These compounds offer a vast chemical space for the design of molecules with tailored properties. The incorporation of UAAs into peptides and other molecules can lead to enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and novel biological activities.

This compound, as a member of the α-aryl-α-amino acid class, is a prime example of a UAA that introduces significant steric hindrance and altered electronic properties due to the bulky and electron-withdrawing dichlorophenyl group. This substitution pattern can profoundly influence the conformational preferences of peptides and peptidomimetics into which it is incorporated. Research in this area often focuses on creating peptides with constrained conformations, which can lead to higher receptor affinity and selectivity. The study of such constrained peptides is a significant facet of medicinal chemistry and drug design.

Significance of this compound as a Chiral Building Block in Organic Synthesis

The chirality of amino acids is fundamental to their role in biological systems and as starting materials in asymmetric synthesis. As a chiral α,α-disubstituted amino acid, this compound serves as a valuable building block for the synthesis of complex molecular architectures. The presence of the dichlorophenyl group at the α-position presents both challenges and opportunities in stereoselective synthesis.

The development of methods for the asymmetric synthesis of α-aryl-α-amino acids is an active area of research. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The resulting enantiomerically pure this compound can then be utilized as a precursor for the synthesis of a variety of organic molecules, including heterocyclic compounds and other biologically active agents. Its rigid structure can be exploited to direct the stereochemistry of subsequent reactions, making it a powerful tool in the synthetic organic chemist's arsenal. For instance, derivatives of dichlorophenyl acetic acid have been used in the synthesis of potent and selective modulators of biological targets. biosynth.com

Overview of Current Academic Research Trajectories Involving this compound

Current academic research involving this compound and its derivatives is multifaceted. A significant portion of this research is in the field of medicinal chemistry, where the compound is explored as a scaffold for the development of new therapeutic agents. Its structural relationship to the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), which is 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid, often provides a starting point for such investigations. researchgate.netresearchgate.net

Researchers are actively exploring the synthesis of novel derivatives of this compound to probe structure-activity relationships and to develop compounds with improved pharmacological profiles. This includes the synthesis of acetylenic amino derivatives and other modifications to the core structure. chemprob.org Furthermore, the development of efficient and environmentally benign synthetic methods for this class of compounds remains a key focus. This includes exploring new catalytic systems and reaction conditions to improve yields and reduce waste.

Another important research trajectory is the incorporation of this compound into peptides to study the effects of conformational constraint on biological activity. These studies are crucial for the rational design of peptidomimetics with enhanced therapeutic potential. While specific data on peptides containing this exact amino acid is limited in publicly available literature, the principles of using sterically hindered amino acids to control peptide conformation are well-established.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,6-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAIBRZKLBUDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397801 | |

| Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42057-30-7 | |

| Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 2 2,6 Dichlorophenyl Acetic Acid

Established Synthetic Pathways to 2-Amino-2-(2,6-dichlorophenyl)acetic Acid

Established methods for the synthesis of racemic α-amino acids could theoretically be applied to produce this compound. One of the most common and versatile methods is the Strecker synthesis . This reaction typically involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

For the synthesis of the target compound, the logical starting material would be 2,6-dichlorobenzaldehyde (B137635) . The proposed reaction sequence would be as follows:

Imine Formation: 2,6-dichlorobenzaldehyde would react with ammonia to form the corresponding imine.

Cyanide Addition: A cyanide source, such as potassium cyanide, would then add to the imine to form 2-amino-2-(2,6-dichlorophenyl)acetonitrile.

Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group would yield the desired this compound.

While this pathway is chemically sound, no specific literature detailing its application for the synthesis of this particular amino acid has been identified.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound Enantiomers

The production of enantiomerically pure amino acids is of paramount importance for pharmaceutical applications. Several strategies exist for asymmetric synthesis, which could be hypothetically applied to this compound.

Chiral Auxiliary-Based Methods for Stereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

A common approach involves the use of chiral auxiliaries such as those derived from camphor (B46023) or Oppolzer's sultams. In the context of amino acid synthesis, a glycine (B1666218) enolate equivalent bearing a chiral auxiliary could be alkylated. However, for an α,α-disubstituted amino acid like the target molecule, this approach is not directly applicable.

A more relevant chiral auxiliary-based method would be an asymmetric Strecker synthesis . This could involve using a chiral amine instead of ammonia in the initial reaction with 2,6-dichlorobenzaldehyde. The resulting diastereomeric α-aminonitriles could then be separated, followed by hydrolysis and removal of the chiral auxiliary.

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis offers an efficient route to enantiomerically pure compounds, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. A potential catalytic asymmetric approach to the target molecule could be a catalytic asymmetric Strecker reaction . This would involve reacting 2,6-dichlorobenzaldehyde, a cyanide source, and an ammonia equivalent in the presence of a chiral catalyst, such as a chiral metal complex or an organocatalyst.

Another potential avenue is the asymmetric hydrogenation of a suitable prochiral precursor . For instance, an enamine or an α-imino acid derivative of 2-(2,6-dichlorophenyl)glyoxylic acid could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands).

Chemoenzymatic Synthesis Strategies for Enantiopure Forms

Chemoenzymatic methods combine chemical synthesis with enzymatic transformations to achieve high enantioselectivity. For the synthesis of enantiopure this compound, a kinetic resolution of the racemic amino acid could be employed. This would involve using an enzyme, such as an acylase or an amidase, that selectively reacts with one enantiomer of a derivatized racemic mixture, allowing for the separation of the unreacted enantiomer.

Alternatively, a dynamic kinetic resolution could be employed, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.

Novel Synthetic Strategies and Methodological Advancements for this compound

Recent advancements in organic synthesis could offer new avenues for the preparation of this compound.

Development of Efficient and Scalable Preparations

The development of efficient and scalable synthetic routes is crucial for the practical application of any compound. For this compound, a scalable synthesis would likely rely on a robust and high-yielding reaction sequence. A well-optimized Strecker synthesis, potentially under continuous flow conditions, could be a viable option for large-scale production of the racemic compound. For the enantiomerically pure forms, the development of a highly efficient and recyclable chiral catalyst for an asymmetric Strecker reaction or a highly selective and stable enzyme for a kinetic resolution would be key to achieving a scalable process.

Green Chemistry Principles in this compound Synthesis

The synthesis of specialized, non-proteinogenic amino acids such as this compound is increasingly scrutinized through the lens of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. For the synthesis of this particular substituted phenylglycine derivative, two primary strategies are prominent in the application of green chemistry: the modification of classical methods like the Strecker synthesis and the adoption of biocatalytic chemo-enzymatic routes.

One of the most established routes to α-amino acids is the Strecker synthesis. The traditional approach, however, often involves toxic reagents like hydrogen cyanide and organic solvents, generating significant waste. Modern adaptations focus on mitigating these issues. A greener version of the Strecker synthesis for a compound like this compound would start from 2,6-dichlorobenzaldehyde. This three-component reaction can be performed in water, a benign solvent, using a catalyst like indium powder, which is efficient and recyclable. nih.gov This approach avoids hazardous organic solvents and can proceed under mild, ambient temperature conditions, thereby reducing energy consumption. The use of trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source can also be managed to improve safety over gaseous hydrogen cyanide. nih.gov

Table 1: Comparison of Traditional vs. Green Strecker Synthesis Approach

| Parameter | Traditional Strecker Synthesis | Green Strecker Synthesis |

|---|---|---|

| Starting Material | 2,6-dichlorobenzaldehyde | 2,6-dichlorobenzaldehyde |

| Solvent | Organic Solvents (e.g., Methanol) | Water |

| Cyanide Source | KCN / HCN | Trimethylsilyl cyanide (TMSCN) |

| Catalyst | None / Acid | Indium Powder |

| Byproducts | Stoichiometric salt waste | Minimal, catalyst is recyclable |

| Atom Economy | Moderate | High |

| Conditions | Varied, may require heating | Room Temperature |

Another powerful green strategy is the use of biocatalysis in chemo-enzymatic synthesis. This method leverages the high selectivity and efficiency of enzymes to produce enantiomerically pure amino acids under mild, aqueous conditions. For the synthesis of this compound, a key intermediate would be the corresponding α-keto acid, 2-(2,6-dichlorophenyl)-2-oxoacetic acid. This precursor can be converted to the final amino acid via reductive amination catalyzed by an engineered enzyme, such as an amino acid dehydrogenase or a transaminase. nih.govmdpi.com

These enzymatic reactions offer several green advantages:

High Selectivity: Enzymes can produce a single enantiomer (e.g., the (S)- or (R)- form), avoiding the need for chiral resolution steps which are common in classical chemical synthesis and inherently wasteful (discarding 50% of the material).

Mild Conditions: Biocatalytic reactions are typically run in water at or near room temperature and atmospheric pressure, significantly reducing energy demands.

Safety and Reduced Waste: They eliminate the need for hazardous reagents and often proceed with high conversion rates, leading to a higher atom economy and a lower E-Factor (Environmental Factor), which is a measure of the total waste produced per kilogram of product.

The coupling of a chemical synthesis to produce the precursor with an enzymatic step for the final chiral conversion represents a highly efficient and sustainable pathway. frontiersin.org For instance, the α-keto acid precursor can be prepared chemically, followed by an enzymatic amination step that operates in a closed loop with cofactor regeneration, further enhancing the process's efficiency and reducing waste. frontiersin.org

Table 2: Green Chemistry Metrics for a Representative Biocatalytic Synthesis

| Green Metric | Description | Application in Synthesis of this compound |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High, as most atoms from the precursor and ammonia are incorporated into the product. |

| E-Factor | (Total waste in kg / kg of product) | Low, primarily aqueous waste with minimal organic solvents or hazardous materials. |

| Catalyst | Use of catalytic reagents over stoichiometric ones. | Enzymes are highly efficient catalysts, used in small quantities and are biodegradable. |

| Solvent Use | Minimizing or replacing hazardous solvents. | Primarily uses water as the reaction medium. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic reactions operate under mild physiological conditions. |

By prioritizing aqueous reaction media, recyclable catalysts, and highly selective biocatalysts, the synthesis of this compound can be aligned with the core principles of green chemistry, resulting in a process that is not only environmentally responsible but also often more efficient and cost-effective.

Advanced Structural Elucidation and Solid State Investigations of 2 Amino 2 2,6 Dichlorophenyl Acetic Acid

Spectroscopic Analysis of 2-Amino-2-(2,6-dichlorophenyl)acetic Acid (Beyond Basic Identification)

Spectroscopic techniques are fundamental to understanding the detailed molecular structure and behavior of a compound like this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

High-resolution NMR spectroscopy would be a powerful tool to investigate the solution-state conformation of this compound. One-dimensional (1D) ¹H and ¹³C NMR would provide initial information on the chemical environment of the protons and carbons in the molecule.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to unambiguously assign all proton and carbon signals. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would be crucial for determining the spatial proximity of different protons, offering insights into the preferred conformation of the molecule in solution. Of particular interest would be the rotational freedom around the C-C and C-N bonds connecting the phenyl ring, the amino group, and the carboxylic acid group.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.20 - 7.50 (m) | 128.0 - 135.0 |

| Methine CH | 4.50 (s) | 60.0 |

| Amino NH₂ | 8.00 (br s) | - |

Note: This table is a hypothetical representation and is not based on experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Intermolecular Interaction Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy would provide a vibrational fingerprint of this compound. These techniques are sensitive to the types of chemical bonds present and their environment. Key vibrational modes would include the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, C-H stretching of the aromatic ring, and C-Cl stretching.

By analyzing the positions and shapes of these bands, information about hydrogen bonding and other intermolecular interactions in the solid state can be inferred. For instance, the presence of strong hydrogen bonds would typically lead to a broadening and red-shifting of the O-H and N-H stretching vibrations.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Carbonyl (C=O) | Stretching | 1700 - 1730 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Note: This table presents typical frequency ranges and is not based on specific experimental data for the title compound.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Profiling

Advanced mass spectrometry techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap), would be used to determine the accurate mass of the molecule and its isotopic pattern. The presence of two chlorine atoms would result in a characteristic isotopic cluster (M, M+2, M+4) that would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated or deprotonated molecule. By inducing fragmentation and analyzing the resulting product ions, the connectivity of the atoms and the stability of different parts of the molecule can be elucidated. Common fragmentation patterns for amino acids include the loss of water, carbon monoxide, and the amino group.

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Growing a suitable single crystal of this compound would allow for its analysis by single crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. For this chiral molecule, crystallographic data could be used to determine the absolute configuration (R or S) of the stereocenter, typically by using anomalous dispersion methods if a suitable heavy atom is present or by co-crystallization with a chiral reference molecule. The crystal structure would also reveal the details of the intermolecular interactions, such as hydrogen bonding and stacking interactions, that govern the crystal packing.

Polymorphism and Pseudopolymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Different polymorphs can exhibit distinct physical properties, and their identification is crucial in pharmaceutical and materials science.

Pseudopolymorphism, which refers to the formation of solvates or hydrates, would also be investigated. The characterization of different polymorphic and pseudopolymorphic forms would be carried out using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Computational Chemistry and Theoretical Studies of 2 Amino 2 2,6 Dichlorophenyl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods to analyze 2-amino-2-(2,6-dichlorophenyl)acetic acid have been identified. Such studies would be essential for understanding the fundamental electronic and structural properties of the molecule.

Molecular Geometry Optimization and Conformer Analysis

Detailed information on the optimized molecular geometry and the analysis of different stable conformers of this compound is not available. This type of analysis would typically involve calculating the potential energy surface to identify low-energy conformations and the rotational barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

A quantitative analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions for this compound, is not documented in the available literature. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, visualizing the charge distribution and reactive regions of a molecule.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. No NBO analysis has been reported for this compound, which would otherwise elucidate charge transfer interactions and their contribution to the molecule's stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are crucial for understanding the behavior of molecules over time in different environments. However, no specific MD simulation studies for this compound have been found.

Conformational Dynamics in Solution and Solid State Environments

Information regarding the conformational dynamics of this compound in either solution or the solid state is not available. Such simulations would provide insights into how the molecule behaves in different phases and its interactions with surrounding solvent molecules or its packing in a crystal lattice.

Computational and Theoretical Insights into this compound

A comprehensive review of publicly available scientific literature and computational chemistry databases has revealed a significant gap in the theoretical and computational studies specifically focused on the molecule this compound. Despite extensive searches for data pertaining to its molecular conformation, potential reactivity, crystal structure, and reaction mechanisms, no dedicated research articles or datasets matching the specific structural configuration of this compound were identified.

The requested article outline focuses on highly specific computational chemistry topics, including solvent effects on molecular conformation, crystal structure prediction, lattice energy calculations, transition state analysis, and Fukui function analysis. These advanced theoretical investigations require dedicated computational studies, which appear not to have been published for this compound.

It is important to distinguish this compound from the structurally related and well-studied non-steroidal anti-inflammatory drug, diclofenac (B195802), which is chemically named 2-[2-(2,6-dichlorophenyl)amino]phenyl]acetic acid. In this compound, the amino and dichlorophenyl groups are attached to the alpha-carbon of the acetic acid. In contrast, diclofenac features a 2,6-dichlorophenylamino group attached to a separate phenyl ring, which is then bonded to the acetic acid moiety. This structural difference results in distinct chemical and physical properties, and therefore, computational data for diclofenac cannot be extrapolated to the requested compound.

While computational studies on various other molecules containing a dichlorophenyl group exist, the strict adherence to the subject compound, as per the instructions, precludes their inclusion in this article. The absence of specific research on this compound means that a scientifically accurate and informative article based on the provided outline cannot be generated at this time. Further experimental and computational research would be necessary to elucidate the theoretical and chemical properties of this specific molecule.

Derivatization and Functionalization of 2 Amino 2 2,6 Dichlorophenyl Acetic Acid

Amide and Ester Derivatives of 2-Amino-2-(2,6-dichlorophenyl)acetic Acid

The amino and carboxyl groups of this compound are readily converted into amide and ester functionalities, respectively. These derivatives are fundamental in prodrug design and in the construction of larger molecular architectures.

The synthesis of ester derivatives, such as ethyl 2-amino-2-(2,6-dichlorophenyl)acetate, can be achieved through Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds by protonation of the carboxyl group, followed by nucleophilic attack of the alcohol.

Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group, which can be accomplished using various coupling reagents. Common methods include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide bond.

A study on the derivatization of the closely related 2-[(2,6-dichloroanilino)phenyl]acetic acid demonstrated the synthesis of its ethyl ester by refluxing in ethanol (B145695) with concentrated sulfuric acid. ijrrr.com The same study also reported the formation of a carbohydrazide (B1668358) by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303), which is a key intermediate for further heterocyclic synthesis. ijrrr.com

Table 1: Examples of Amide and Ester Derivatives and Synthetic Methods

| Derivative Type | Example | Synthetic Method | Reagents | Reference |

| Ester | Ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | Fischer Esterification | Ethanol, Concentrated H₂SO₄ | ijrrr.com |

| Amide (Hydrazide) | 2-[2-(2,6-dichloroanilino)phenyl]acetohydrazide | Hydrazinolysis of Ester | Hydrazine Hydrate, Ethanol | ijrrr.com |

Modifications at the Amino Group of this compound (e.g., Alkylation, Acylation)

The primary amino group in this compound is a nucleophilic center that can undergo various modifications, including alkylation and acylation. These reactions allow for the introduction of a wide array of substituents, which can significantly alter the molecule's properties.

Alkylation: N-alkylation of the amino group can be achieved by reacting the parent compound with alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Acylation: N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide linkage. This is a common strategy to introduce various functional groups and to protect the amino group during subsequent synthetic steps. For instance, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative.

While specific studies on the N-alkylation and N-acylation of this compound are not extensively detailed in the available literature, the synthesis of acetylenic amino derivatives of the related 2-(2-((2,6-dichlorophenyl) amino)phenyl)acetic acid has been reported, indicating that the amino group in this class of compounds is amenable to such modifications. chemprob.org

Modifications at the Carboxyl Group of this compound

The carboxyl group of this compound is a versatile functional handle for a variety of chemical transformations beyond simple ester and amide formation. These modifications are crucial for creating derivatives with altered solubility, reactivity, and biological targeting capabilities.

One important modification is the reduction of the carboxylic acid to a primary alcohol. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting amino alcohol is a valuable building block for further derivatization.

The carboxyl group can also be converted into other functional groups. For example, conversion to an acyl halide, as mentioned previously, not only facilitates amide and ester synthesis but also enables reactions with other nucleophiles.

In a study involving 2-[(2,6-dichloroanilino)phenyl]acetic acid, the carboxyl group was first converted to its ethyl ester. ijrrr.com This ester was then reacted with hydrazine hydrate to form the corresponding carbohydrazide. ijrrr.com This hydrazide derivative serves as a key intermediate for the synthesis of various heterocyclic compounds by reacting its terminal amino group. ijrrr.com

Heterocyclic Derivatives Incorporating the this compound Scaffold

The structural backbone of this compound can be incorporated into various heterocyclic ring systems. This is a widely used strategy in medicinal chemistry to create novel compounds with diverse pharmacological activities. The amino and carboxyl groups of the parent molecule are key functionalities for constructing these heterocyclic rings.

A common approach involves the use of the carbohydrazide derivative, which can be prepared from the corresponding ester. This hydrazide can then undergo cyclization reactions with various reagents to form five-membered heterocycles. For example, reaction of the hydrazide with substituted isothiocyanates leads to the formation of thiosemicarbazide (B42300) intermediates. ijrrr.com These intermediates can then be cyclized to afford 1,3,4-triazoles or 1,3,4-thiadiazoles depending on the reaction conditions. ijrrr.com

Specifically, the thiosemicarbazide derived from 2-[(2,6-dichloroanilino)phenyl]acetohydrazide can be cyclized into a 1,3,4-triazole derivative by treatment with a base such as sodium hydroxide (B78521). ijrrr.com Alternatively, cyclization in the presence of a strong acid like sulfuric acid yields a 1,3,4-thiadiazole. ijrrr.com Furthermore, the carbohydrazide can be reacted with carbon disulfide in the presence of potassium hydroxide to form an intermediate that cyclizes into a 1,3,4-oxadiazole (B1194373) ring. ijrrr.com

Table 2: Synthesis of Heterocyclic Derivatives from a 2-[(2,6-dichloroanilino)phenyl]acetic Acid Intermediate

| Intermediate | Reagents for Cyclization | Heterocyclic Product | Reference |

| Thiosemicarbazide | NaOH | 1,3,4-Triazole | ijrrr.com |

| Thiosemicarbazide | H₂SO₄ | 1,3,4-Thiadiazole | ijrrr.com |

| Carbohydrazide | 1. CS₂, KOH 2. I₂ | 1,3,4-Oxadiazole | ijrrr.com |

Conjugation with Other Biomolecules for Research Probes and Advanced Constructs

The functional groups of this compound allow for its conjugation to other biomolecules, such as peptides and larger polymers. This creates advanced molecular constructs that can be used as research probes to study biological processes or as targeted drug delivery systems.

As an amino acid, this compound can be incorporated into peptide chains through standard peptide synthesis methodologies. The formation of a peptide bond involves the coupling of the carboxyl group of one amino acid with the amino group of another.

Standard peptide coupling reagents can be employed for this purpose. These include carbodiimides (e.g., DCC, EDC) in combination with additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to facilitate efficient bond formation and minimize racemization. peptide.com Phosphonium-based reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues (PyBOP, PyAOP) are also highly effective, particularly for sterically hindered couplings. peptide.com

The synthesis can be performed in solution-phase or on a solid support (solid-phase peptide synthesis, SPPS). In SPPS, the C-terminal amino acid is anchored to a resin, and the peptide chain is built up by sequential addition of N-protected amino acids. The Nα-Fmoc-amino acid chlorides are also utilized as coupling agents under biphasic conditions for an eco-friendly approach to peptide synthesis. nih.gov

Bioconjugation refers to the chemical linking of two molecules where at least one is a biomolecule. This compound can be conjugated to larger biomolecules like proteins, carbohydrates, or nucleic acids to create complex systems with novel functions.

A prominent example of such a bioconjugate involves the related compound diclofenac (B195802). A novel sodium hyaluronate derivative, diclofenac etalhyaluronate (SI-613), has been synthesized where diclofenac is chemically linked to hyaluronic acid. nih.gov This conjugate, N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide, demonstrates the feasibility of attaching this class of molecules to large biopolymers. nih.gov

The conjugation chemistry typically targets the functional groups of the amino acid. The carboxyl group can be activated and reacted with amine functionalities on the biomolecule to form stable amide bonds. Similarly, the amino group can be reacted with activated carboxyl groups on the biomolecule. Various cross-linking reagents can be used to facilitate these conjugations, depending on the nature of the biomolecule and the desired linkage.

Applications of 2 Amino 2 2,6 Dichlorophenyl Acetic Acid As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The structural features of 2-amino-2-(2,6-dichlorophenyl)acetic acid make it a useful precursor in the synthesis of intricate organic structures, particularly those with pharmaceutical applications. The presence of both an amine and a carboxylic acid allows for the formation of amide bonds, a fundamental linkage in many biologically active compounds.

A notable example of its application is in the synthesis of LY3154207, a potent and subtype-selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. This complex molecule is under investigation for the treatment of Lewy body dementia. In the synthesis of LY3154207 and its analogs, the structurally related 2-(2,6-dichlorophenyl)acetic acid is coupled with a complex amine intermediate to form a critical amide bond. This highlights the utility of the 2,6-dichlorophenylacetic acid scaffold in constructing molecules with significant biological activity.

The synthesis of LY3154207 illustrates how the 2-(2,6-dichlorophenyl)acetyl moiety, derived from compounds like this compound, can be a key component in the assembly of complex therapeutic agents. The dichlorinated phenyl ring can play a crucial role in modulating the pharmacological properties of the final molecule, such as its binding affinity and selectivity for a biological target.

While direct examples of the use of this compound in the synthesis of a wide array of complex natural products are not extensively documented, its structural similarity to other commercially available building blocks suggests its potential for broader applications in diversity-oriented synthesis. The principles of using amino acids as starting materials for complex molecule synthesis are well-established, and this particular non-natural amino acid offers a unique substitution pattern that could be exploited to create novel molecular architectures.

Table 1: Examples of Complex Molecules Synthesized Using the 2-(2,6-Dichlorophenyl)acetyl Moiety

| Compound Name | Description | Synthetic Utility of the Moiety |

|---|---|---|

| LY3154207 | A potent and subtype-selective positive allosteric modulator of the human dopamine D1 receptor. | The 2-(2,6-dichlorophenyl)acetyl group is a key structural component, forming an amide linkage with a complex amine. |

Utilization in Medicinal Chemistry as a Chiral Building Block

Chiral building blocks are of paramount importance in medicinal chemistry, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound is a chiral molecule, and its enantiomerically pure forms, (R)-2-amino-2-(2,6-dichlorophenyl)acetic acid and (S)-2-amino-2-(2,6-dichlorophenyl)acetic acid, represent valuable chiral building blocks for asymmetric synthesis.

The use of enantiopure amino acids in the synthesis of drugs is a well-established strategy to ensure the stereochemical integrity of the final product. These chiral building blocks can be incorporated into a target molecule to introduce a specific stereocenter, which is often crucial for its biological activity. The demand for enantiomerically pure compounds has driven the development of various methods for asymmetric synthesis, where chiral building blocks play a central role.

While this compound possesses the necessary attributes of a chiral building block, including a defined stereocenter and functional groups for further elaboration, specific examples of its application in enantioselective synthesis to produce chiral drugs are not widely reported in the current scientific literature. However, the general principles of using chiral amino acids in drug synthesis are applicable. For instance, a specific enantiomer of this compound could be used to synthesize a single-enantiomer drug, potentially leading to improved efficacy and a better safety profile compared to a racemic mixture.

The synthesis of chiral molecules often relies on the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction. An enantiomerically pure form of this compound could potentially be used as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to direct a stereoselective transformation, and then subsequently removed.

Table 2: Potential Applications of Enantiomers of this compound in Medicinal Chemistry

| Enantiomer | Potential Application | Rationale |

|---|---|---|

| (R)-2-amino-2-(2,6-dichlorophenyl)acetic acid | Synthesis of enantiomerically pure pharmaceuticals. | Incorporation of a specific stereocenter to enhance biological activity and reduce side effects. |

| (S)-2-amino-2-(2,6-dichlorophenyl)acetic acid | Chiral auxiliary in asymmetric synthesis. | Temporary attachment to a substrate to direct a stereoselective reaction. |

Application in Material Science for Functional Polymer and Hybrid Material Synthesis

The incorporation of amino acids and their derivatives into polymers and hybrid materials is an active area of research in material science. These biomolecules can impart unique properties to the resulting materials, such as biocompatibility, biodegradability, and specific recognition capabilities.

However, a thorough review of the scientific literature reveals no documented applications of this compound in the synthesis of functional polymers or hybrid materials. While the bifunctional nature of this amino acid (possessing both an amine and a carboxylic acid group) makes it theoretically suitable as a monomer for polymerization reactions (e.g., to form polyamides), or for grafting onto surfaces to create functionalized materials, no such studies have been published.

Research in the field of functional polymers often involves the use of monomers with specific functionalities to achieve desired material properties. For example, the synthesis of polymers for the removal of pollutants from water has been explored using various monomers. Similarly, the development of polymeric nanoparticles for drug delivery is another area where functional monomers are crucial.

Given the lack of specific research on the use of this compound in material science, this remains a potential area for future exploration. The unique combination of a chiral center, amino and carboxylic acid groups, and a dichlorinated aromatic ring could lead to materials with interesting and potentially useful properties.

Future Research Directions for 2 Amino 2 2,6 Dichlorophenyl Acetic Acid

Emerging Synthetic Methodologies and Process Optimization

The synthesis of 2-amino-2-(2,6-dichlorophenyl)acetic acid and its analogs is ripe for the adoption of emerging synthetic methodologies that offer greater efficiency, sustainability, and control over the chemical process.

Continuous Flow Synthesis: The principles of continuous flow chemistry are increasingly being applied to the synthesis of amino acids and their derivatives. chemistryviews.orgthieme-connect.denih.govrsc.orgacs.org This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. chemistryviews.orgthieme-connect.denih.govrsc.orgacs.org Future research will likely focus on developing a continuous four-step process for the preparation of β-amino acids from their corresponding α-amino acids, such as this compound, utilizing approaches like the Arndt–Eistert homologation. rsc.org

Biocatalysis: The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. mdpi.com Reductive aminases, for example, have shown potential as valuable catalysts for the synthesis of active pharmaceutical ingredients. whiterose.ac.uk Future work could explore the enzymatic synthesis of this compound, potentially leading to more environmentally friendly and economically viable production routes. Research into identifying and engineering specific enzymes for this transformation will be a key area of investigation. mdpi.comwhiterose.ac.uk

Process Intensification: Process intensification strategies aim to develop smaller, cleaner, and more energy-efficient manufacturing processes. osti.govmdpi.com For the synthesis of compounds like this compound, this could involve combining multiple reaction and separation steps into a single unit, reducing capital and operating costs. osti.govmdpi.com A systematic framework for process synthesis and intensification could lead to novel and counterintuitive process designs with lower energy requirements. mdpi.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Continuous Flow Synthesis | Improved yield and purity, enhanced safety, scalability. chemistryviews.orgthieme-connect.denih.gov | Development of multi-step continuous processes, integration of in-line analytics for real-time monitoring. nih.govrsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. mdpi.com | Screening and engineering of enzymes (e.g., reductive aminases) for specific substrate recognition. whiterose.ac.uk |

| Process Intensification | Reduced equipment size and energy consumption, lower costs. osti.govmdpi.com | Design of integrated reaction and separation systems, application of phenomena-based flowsheet options. mdpi.com |

Advanced Spectroscopic and Structural Techniques for Deeper Insights

A deeper understanding of the structural and dynamic properties of this compound and its derivatives can be achieved through the application of advanced spectroscopic and structural techniques.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While standard 1D NMR is routinely used for structural elucidation, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) can provide more detailed information about the connectivity and spatial relationships of atoms within the molecule. harvard.edulibretexts.orglibretexts.orgresearchgate.netnih.gov Future studies will likely employ these techniques to unambiguously assign the structure of novel derivatives and to study their conformational dynamics in solution. harvard.edulibretexts.orglibretexts.orgresearchgate.netnih.gov The use of 2D J-Correlated Proton NMR experiments can also serve as a structural fingerprint for biotherapeutic applications of its conjugates. nih.gov

Vibrational Spectroscopy: Advanced vibrational spectroscopy techniques, such as Raman and terahertz (THz) spectroscopy, can provide unique information about the low-frequency vibrational modes of the molecule, which are sensitive to intermolecular interactions and conformational changes. While not yet specifically reported for this compound, these techniques are increasingly used for the characterization of amino acids and could be applied to study polymorphism and solvation effects in this compound.

Expanding Computational Modeling Applications for Predictive Design

Computational modeling is becoming an indispensable tool in modern chemistry for predicting molecular properties and guiding the design of new molecules with desired functionalities.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net Future research will likely employ DFT to predict the outcomes of chemical reactions, to understand the mechanisms of action of its biologically active derivatives, and to rationalize experimental spectroscopic data. researchgate.net

Molecular Docking: For derivatives of this compound with potential biological activity, molecular docking studies can predict their binding modes and affinities to target proteins. researchgate.netmdpi.comnih.govusask.ca This information is crucial for the rational design of more potent and selective therapeutic agents. Future work will involve docking studies against a wider range of biological targets to explore new therapeutic applications. researchgate.netmdpi.comnih.govusask.ca

Machine Learning and Artificial Intelligence: The application of machine learning and deep learning models in chemistry is a rapidly growing field. acs.orgmit.edunih.govmdpi.comnih.gov These models can be trained on large datasets of chemical information to predict the properties and synthetic accessibility of new molecules. acs.orgmit.edunih.govmdpi.comnih.gov In the context of this compound, machine learning could be used to predict the biological activity of novel derivatives, to optimize reaction conditions for their synthesis, and to identify promising candidates for further experimental investigation. acs.orgmit.edunih.govmdpi.comnih.gov

| Computational Method | Application in this compound Research | Predictive Capability |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.net | Prediction of reactivity, stability, and spectral features. researchgate.net |

| Molecular Docking | Investigation of binding interactions with biological targets. researchgate.netmdpi.comnih.govusask.ca | Prediction of binding affinity and mode, guiding the design of bioactive molecules. researchgate.netmdpi.comnih.govusask.ca |

| Machine Learning | Prediction of properties and synthesis outcomes for new derivatives. acs.orgmit.edunih.govmdpi.comnih.gov | Identification of promising drug candidates, optimization of synthetic routes. acs.orgmit.edunih.govmdpi.comnih.gov |

Exploration of Novel Derivatization Strategies and Functionalization

The functional versatility of this compound can be expanded through the exploration of novel derivatization strategies, enabling its incorporation into a wide range of molecular architectures.

Peptide Coupling and Conjugation: The amino and carboxylic acid groups of this compound make it an ideal building block for peptide synthesis and for conjugation to other molecules. nih.govnih.gov Future research will explore the synthesis of peptides and peptidomimetics incorporating this non-natural amino acid to modulate their biological activity and pharmacokinetic properties. nih.govnih.gov

Multi-component Reactions: Multi-component reactions (MCRs) offer a powerful and efficient way to synthesize complex molecules in a single step. The development of MCRs involving this compound as a key component could lead to the rapid generation of diverse libraries of novel compounds for biological screening.

Bioorthogonal Chemistry: Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.netnih.goveurjchem.com Functionalizing this compound with bioorthogonal handles would enable its use in chemical biology applications, such as the labeling and tracking of biomolecules in living cells. researchgate.netnih.goveurjchem.com

Potential in Advanced Functional Materials and Bioconjugates Research

The unique structural features of this compound make it an attractive candidate for the development of advanced functional materials and bioconjugates with tailored properties.

Stimuli-Responsive Polymers: Amino acid-derived polymers can exhibit stimuli-responsive behavior, changing their properties in response to external cues such as pH, temperature, or light. rsc.orgrsc.orgmdpi.commdpi.com The incorporation of this compound into polymer chains could lead to the development of novel "smart" materials for applications in drug delivery, biosensing, and tissue engineering. rsc.orgrsc.orgmdpi.commdpi.com

Hydrogels for Drug Delivery: Hydrogels are crosslinked polymer networks that can absorb large amounts of water, making them ideal materials for biomedical applications. mdpi.com Future research could focus on the development of hydrogels based on this compound for the controlled and targeted delivery of therapeutic agents. mdpi.com The dichlorophenyl groups could provide hydrophobic domains within the hydrogel matrix, allowing for the encapsulation and sustained release of hydrophobic drugs. mdpi.com

Bioconjugates for Targeted Therapy: The conjugation of this compound to targeting ligands, such as antibodies or peptides, could enable the development of bioconjugates for targeted drug delivery. nih.govspringernature.comnih.gov This approach could improve the therapeutic efficacy of drugs while reducing their off-target side effects. nih.govspringernature.comnih.gov

Tissue Engineering Scaffolds: The modification of polymer scaffolds with proteins and peptides is a promising strategy in tissue engineering to enhance cell adhesion, proliferation, and differentiation. mdpi.comnih.gov Bioconjugates of this compound could be used to functionalize these scaffolds, providing specific biological cues to guide tissue regeneration. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.